Methyl (R)-aziridine-2-carboxylate
Overview
Description
Methyl ®-aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl ®-aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with suitable leaving groups under basic conditions. For instance, the reaction of ®-2-amino-2-methylpropanoic acid with methanesulfonyl chloride, followed by treatment with a base like sodium hydroxide, can yield the desired aziridine compound.
Industrial Production Methods: In an industrial setting, the production of methyl ®-aziridine-2-carboxylate often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes the use of catalysts and optimized reaction parameters to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl ®-aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Methyl ®-aziridine-2-carboxylate is utilized in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl ®-aziridine-2-carboxylate involves its reactivity as an electrophile due to the strained three-membered ring. This strain makes the aziridine ring highly reactive towards nucleophiles, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Ethyl ®-aziridine-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl (S)-aziridine-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Aziridine-2-carboxylic acid: Lacks the ester group, making it less reactive in certain reactions.
Uniqueness: Methyl ®-aziridine-2-carboxylate is unique due to its specific stereochemistry and the presence of the ester group, which enhances its reactivity and makes it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
methyl (2R)-aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446292 | |
Record name | Methyl (R)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-32-8 | |
Record name | Methyl (R)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103539-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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